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RA-VII: A Versatile Tool for Probing Cell Cycle Dynamics

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Compound of Interest		
Compound Name:	RA Vii	
Cat. No.:	B1678829	Get Quote

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: RA-VII is a potent, cell-permeable bicyclic hexapeptide isolated from the roots of Rubia cordifolia and other Rubiaceae species. It has garnered significant interest in cell cycle research due to its distinct mechanisms of inducing cell cycle arrest at both the G1 and G2/M phases. This dual activity makes RA-VII a valuable tool for dissecting the complex regulatory networks that govern cell cycle progression. This document provides detailed application notes on the use of RA-VII in cell cycle studies, along with comprehensive protocols for relevant experimental procedures.

Mechanism of Action

RA-VII exhibits a multifaceted mechanism of action, primarily targeting two fundamental cellular processes: protein synthesis and actin cytoskeleton dynamics.

G1 Phase Arrest via Cyclin D1 Degradation: RA-VII induces a rapid, proteasome-dependent degradation of cyclin D1, a key regulator of the G1 to S phase transition.[1] This effect is not a direct consequence of its general protein synthesis inhibition, suggesting a more specific mechanism that actively promotes cyclin D1 turnover via the ubiquitin-proteasome pathway.
 [1] The reduction in cyclin D1 levels leads to the accumulation of hypophosphorylated retinoblastoma protein (Rb), thereby preventing the activation of E2F transcription factors required for S-phase entry and resulting in G1 arrest.



G2/M Phase Arrest via Actin Cytoskeleton Disruption: RA-VII is also known to interfere with
the dynamics of the actin cytoskeleton. It causes a conformational change in F-actin and
stabilizes actin filaments. This disruption of normal actin dynamics impairs the formation and
function of the contractile ring, which is essential for cytokinesis, leading to an accumulation
of cells in the G2/M phase of the cell cycle.

Data Presentation

Table 1: Concentration-Dependent Effect of RA-VII on Cell Cycle Distribution in L1210 Cells

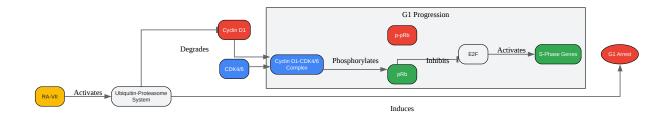
While a specific data table with percentages is not readily available in the searched literature, published research indicates a concentration-dependent inhibition of proliferation and G2 arrest in L1210 leukemia cells at concentrations ranging from 0.1 to 100 nM. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell line and experimental goals. A representative, hypothetical dataset is presented below to illustrate the expected trend.

RA-VII Concentration (nM)	% Cells in G0/G1	% Cells in S Phase	% Cells in G2/M
0 (Control)	45	35	20
1	48	32	20
10	55	25	20
50	65	15	20
100	70	10	20

(This is a hypothetical table based on qualitative descriptions in the literature. Actual results may vary.)

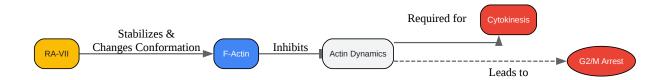


Mandatory Visualizations



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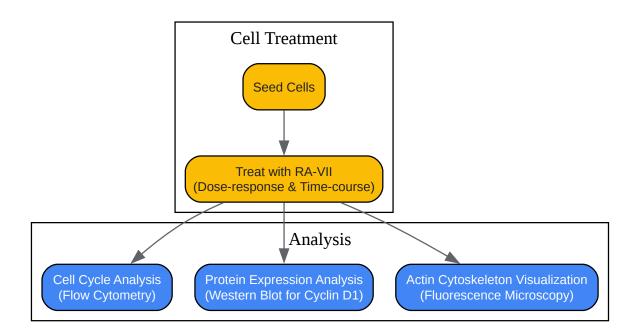
Caption: RA-VII induced G1 arrest signaling pathway.



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Caption: RA-VII induced G2/M arrest via actin disruption.





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References

- 1. Antitumor bicyclic hexapeptide RA-VII modulates cyclin D1 protein level PubMed [pubmed.ncbi.nlm.nih.gov]
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